1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione
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Overview
Description
1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .
Chemical Reactions Analysis
1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione undergoes a variety of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[1-(2-phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(26)23-12-6-7-13-23)19-16-24(20-11-5-4-10-18(19)20)14-15-27-17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHZLYHIMYQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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